molecular formula C16H12N2O2 B1274420 5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid CAS No. 1037816-85-5

5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid

Cat. No. B1274420
M. Wt: 264.28 g/mol
InChI Key: ASSWJYJXKAHOPX-UHFFFAOYSA-N
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Description

The compound "5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid" is a derivative of the pyrazole class, which is known for its significance in medicinal chemistry due to the biological activities associated with pyrazole structures. The papers provided discuss various pyrazole derivatives, their synthesis, structural analysis, and potential applications, particularly as angiotensin II receptor antagonists, which are important in the treatment of hypertension .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For instance, the synthesis of 4-benzoyl-5-phenyl-1-p-methoxyphenyl-1H-pyrazole-3-carboxylic acid was achieved by reacting 4-methoxyphenylhydrazine with 4-benzoyl-5-phenyl-2,3-dihydro-2,3-furandione, yielding a good product . Similarly, the synthesis of 1-(3-aminophenyl)-4-benzoyl-5-phenyl-1H-pyrazole-3-carboxylic acid involved a cyclocondensation reaction followed by further functionalization reactions .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often characterized using techniques such as single-crystal X-ray diffraction (XRD), NMR spectroscopy, and computational methods like density functional theory (DFT). For example, the structure of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was determined using XRD and compared with DFT calculations . The crystal packing and intermolecular interactions, such as hydrogen bonding, play a significant role in the stability of these compounds .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including functionalization to introduce different substituents that can modulate their biological activity. For instance, the reaction of 1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine led to the formation of a pyrazole-3-carboxamide and an imidazo[4,5-b]pyridine derivative, showcasing the versatility of pyrazole chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as thermal stability, spectroscopic characteristics, and nonlinear optical properties, are crucial for their potential applications. The compound 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was found to be thermally stable up to 190°C and exhibited interesting nonlinear optical properties . The spectroscopic properties, including FT-IR and NMR, are often used to confirm the structures of synthesized compounds .

Scientific Research Applications

  • Cancer Therapeutics

    • Field : Medicinal Chemistry
    • Application : Pyrazole biomolecules have been used in the design and discovery of drugs for cancer therapeutics .
    • Method : Compounds containing the pyrazole moiety are synthesized and assessed for their anticancer potential .
    • Results : Some compounds, such as 4-amino-3-(4-chlorophenyl)-1H-pyrazol-5-yl-methanone derivatives, have shown greater anticancer potential activity than doxorubicin, a standard drug .
  • Inflammation Therapeutics

    • Field : Medicinal Chemistry
    • Application : Pyrazole biomolecules have been used in the design and discovery of drugs for inflammation therapeutics .
    • Method : Compounds containing the pyrazole moiety are synthesized and assessed for their anti-inflammatory potential .
    • Results : The results are mentioned in terms of % inhibition of inflammation, % growth inhibition, IC50, etc .
  • Antifungal and Antibacterial Activities

    • Field : Microbiology
    • Application : Pyrazole-3,4-dicarboxylic acid and pyrazole-3-carboxylic acid derivatives have been used for their antifungal and antibacterial activities .
    • Method : These compounds are tested against five fungal and five bacterial pathogens .
    • Results : Compounds 3, 4a, and 4b were identified by some inhibitory effects on the strains of C. tropicalis, C. parapsilosis, and C. glabrata .
  • Imidazole Containing Compounds
    • Field : Medicinal Chemistry
    • Application : Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole has become an important synthon in the development of new drugs .
    • Method : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
  • Antimicrobial Potential

    • Field : Medicinal Chemistry
    • Application : Certain imidazole derivatives have been synthesized and evaluated for their antimicrobial potential .
    • Method : These compounds are tested against various bacterial strains such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pyogenes .
    • Results : The results are usually presented in terms of the minimum inhibitory concentration (MIC) of the compound .
  • Antifungal Activities

    • Field : Agricultural Chemistry
    • Application : A series of novel pyrazole-4-carboxamides were rationally designed, synthesized, and their structures were characterized .
    • Method : Preliminary bioassay showed that four compounds exhibited more than 90% and even completed inhibition against Alternaria solani at 100 μg/mL .
    • Results : One of the compounds, 8j, exhibited good in vitro fungicidal activity against A. solani with EC50 value of 3.06 μg/mL, and it also displayed completed in vivo protective antifungal activity against A. solani on tomato at 10 mg/L .

Future Directions

Pyrazoles, including “5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid”, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Therefore, future research could focus on exploring these applications further and developing new synthetic techniques for pyrazole derivatives .

properties

IUPAC Name

3-(4-phenylphenyl)-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2/c19-16(20)15-10-14(17-18-15)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-10H,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASSWJYJXKAHOPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NNC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90397734
Record name 5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid

CAS RN

1037816-85-5
Record name 5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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